Isoniazid
Overview
Description
Isoniazid is an antibiotic that fights bacteria. It is used to treat and to prevent tuberculosis (TB). You may need to take other TB medicines in combination with isoniazid .
Molecular Structure Analysis
Isoniazid is chemically known as isonicotinyl hydrazine or isonicotinic acid hydrazide . The molecular structure of Isoniazid has been studied using various techniques such as Fourier transform infrared spectroscopy and powder X-rays diffraction .Chemical Reactions Analysis
Isoniazid has been used in various chemical reactions. For example, it has been used in the synthesis of isoniazid–pyrimidine conjugates, which were evaluated for antitubercular activity . Also, it has been used in the production of co-crystals with glutaric acid .Physical And Chemical Properties Analysis
Isoniazid is a synthetic antimicrobial and one of the most important first-line drugs used in the treatment of tuberculosis . More detailed physical and chemical properties can be found in the safety data sheets .Scientific Research Applications
Targeting Mycobacterium Tuberculosis
Isoniazid is highly effective against Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid, an essential component of the bacterial cell wall. A missense mutation within the mycobacterial inhA gene, which is involved in mycolic acid biosynthesis, has been shown to confer resistance to both INH and ethionamide in Mycobacterium species, suggesting that InhA is a primary target of INH action (Banerjee et al., 1994). Further research demonstrated that INH specifically targets the long-chain enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, with its action mechanism involving the covalent attachment of the activated form of the drug to the nicotinamide ring of NAD+ within the InhA active site (Rozwarski et al., 1998).
Safety And Hazards
Isoniazid is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It can cause skin irritation and serious eye irritation . More detailed safety and hazards information can be found in the safety data sheets .
Future Directions
The resurgence of tuberculosis and emergence of multidrug-resistant isolates has focused attention on the need for an improved understanding of molecular aspects of the disease, and for elucidation of the factors responsible for drug action and resistance . There is a dire need for the development of more effective TB drugs, adjunct therapies, and vaccines in order to improve the treatment outcomes .
properties
IUPAC Name |
pyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXWMOHMRWLFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Record name | ISONIAZID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20540 | |
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Record name | isoniazid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Isoniazid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020755 | |
Record name | Isoniazid | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoniazid appears as odorless colorless or white crystals or white crystalline powder. Taste is slightly sweet at first and then bitter. pH (1% aqueous solution) 5.5-6.5. pH (5% aqueous solution) 6-8. (NTP, 1992), Solid, WHITE CRYSTALLINE ODOURLESS POWDER. | |
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Record name | Isoniazid | |
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Record name | ISONIAZID (OBSOLETE) | |
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Flash Point |
374 °F (NTP, 1992), > 250 °C | |
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Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Solubility in alcohol at 25 °C: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. Practically insoluble in ether, benzene., Sol in methyl ethyl ketone, acetone, In water, 1.4X10+5 mg/L at 25 °C, 3.49e+01 g/L, Solubility in water, g/100ml at 20 °C: 12.5 | |
Record name | SID855769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Record name | Isoniazid | |
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Vapor Pressure |
Negligible (NTP, 1992), 4.6X10-5 mm Hg at 25 °C /Estimated/ | |
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Mechanism of Action |
Isoniazid is a prodrug and must be activated by bacterial catalase. Specficially, activation is associated with reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall. At therapeutic levels isoniazid is bacteriocidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms. Specifically isoniazid inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor. It is the INH-NAD adduct that acts as a slow, tight-binding competitive inhibitor of InhA., Although the mechanism of action of isoniazid is unknown, several hypotheses have been proposed. These include effects on lipids, nucleic acid biosynthesis, and glycolysis. ... /It has been suggested that/ a primary action of isoniazid /is/ to inhibit the biosynthesis of mycolic acids, important constituents of the mycobacterial cell wall. Because mycolic acids are unique to mycobacteria, this action would explain the high degree of selectivity of the antimicrobial activity of isoniazid. Exposure to isoniazid leads to a loss of acid fastness and a decrease in the quantity of methanol-extractable lipid of the microorganisms., Isoniazid is bacteriostatic for "resting" bacilli but is bactericidal for rapidly dividing microorganisms. The minimal tuberculostatic concentration is 0.025 to 0.05 ug/ml. | |
Record name | Isoniazid | |
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Product Name |
Isoniazid | |
Color/Form |
COLORLESS OR WHITE CRYSTALS, OR A WHITE, CRYSTALLINE POWDER, Crystals from alcohol | |
CAS RN |
54-85-3 | |
Record name | ISONIAZID | |
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Melting Point |
340.5 °F (NTP, 1992), 171.4 °C, 170-173 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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